For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Methylglutaric Acid: Chemical Properties and Structure
This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 2-methylglutaric acid. It is intended to serve as a technical resource for professionals in research and development.
Chemical Identity and Structure
2-Methylglutaric acid, systematically named 2-methylpentanedioic acid , is a dicarboxylic acid and a methyl-branched fatty acid.[1][2][3] Its structure is derived from glutaric acid with a methyl group substituted at the α-carbon (position 2).[1] This substitution introduces a chiral center, meaning the molecule exists as two stereoisomers: (S)-(+)-2-methylglutaric acid and (R)-(-)-2-methylglutaric acid.[4] As a dicarboxylic acid, it can participate in various chemical reactions, including esterification and polymerization. It is recognized as a mammalian metabolite and has been identified in organisms such as the common grape vine (Vitis vinifera) and yeast (Saccharomyces cerevisiae).[1][4]
Physicochemical Properties
The quantitative physicochemical properties of 2-methylglutaric acid are summarized in the table below. The data has been aggregated from various chemical suppliers and databases. Discrepancies in reported values, particularly for melting points, may be attributed to the specific stereoisomer or the purity of the sample analyzed.
| Property | Value | Source(s) |
| Molecular Weight | 146.14 g/mol | [1][2][7][8] |
| Physical State | Solid, white to light yellow powder or crystal | [1][8] |
| Melting Point | 74-76 °C 80-82 °C | [8][10][11][12][13][14] |
| Boiling Point | 214-215 °C (at 22 mmHg) | [6][8][10][12][13][14] |
| Water Solubility | >1000 g/L; 908 mg/mL | [1][2][11][15] |
| Density | 1.246 g/cm³ 1.33 g/cm³ (at 20 °C) | [10][11] |
| pKa (Strongest Acidic) | 3.89 (Predicted) | [2][3] |
| Vapor Pressure | <0.00056 hPa (at 20 °C) | [11] |
| Flash Point | 149 °C | [10][14] |
| pH | 2.8 (10 g/L in H₂O) | [11] |
Metabolic and Biological Significance
2-Methylglutaric acid is a metabolite involved in fatty acid and amino acid metabolism.[2][3][16] It can be formed from the microbial breakdown of isoprenoid compounds like pristane.[2] While not a direct intermediate in major human catabolic pathways, its presence and the concentration of structurally similar compounds are diagnostically significant. For instance, elevated levels of the unsaturated analog, 2-methylglutaconic acid, can be a key biomarker for Glutaric Acidemia Type I, an inherited metabolic disorder affecting lysine (B10760008) catabolism.[14][17] This highlights the importance of branched-chain dicarboxylic acids in diagnosing inborn errors of metabolism.
The following diagram illustrates a simplified metabolic context, showing how defects in branched-chain amino acid catabolism can lead to the accumulation of various dicarboxylic acids.
Caption: Simplified pathway of branched-chain amino acid catabolism and biomarker formation.
Experimental Protocols
The following sections detail representative methodologies for the synthesis, purification, and analysis of 2-methylglutaric acid, adapted from published procedures.[3][5][6] These protocols are intended for an audience with advanced laboratory experience.
Synthesis via Michael Addition and Decarboxylation
This procedure outlines a method for synthesizing 2-methylglutaric acid starting from diethyl malonate and methyl methacrylate (B99206), catalyzed by KF/Al₂O₃.[6]
Workflow Diagram:
Caption: General workflow for the synthesis and purification of 2-methylglutaric acid.
Methodology:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine diethyl malonate, an appropriate organic solvent (e.g., DMF), and 5-20% by weight of KF/Al₂O₃ catalyst.
-
Michael Addition: Heat the mixture to 80-160 °C with vigorous stirring. Add methyl methacrylate dropwise from the dropping funnel over several hours. Maintain the reaction temperature for an additional 5-18 hours to ensure completion.
-
Hydrolysis (Saponification): Cool the reaction mixture. Add a stoichiometric excess of aqueous sodium hydroxide (B78521) (NaOH) solution. The reaction is typically hydrolyzed for several hours at room temperature or with gentle heating.[6]
-
Acidification and Decarboxylation: After hydrolysis is complete, cool the mixture in an ice bath. Carefully add sulfuric acid (H₂SO₄) until the solution is strongly acidic. Heat the acidified mixture to reflux (approx. 100 °C) for 4 hours to facilitate decarboxylation.[6]
-
Product Isolation and Purification:
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate.[6]
-
Combine the organic extracts and dry over an anhydrous salt (e.g., MgSO₄).
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Further purify the crude 2-methylglutaric acid by recrystallization from distilled water.[15]
-
Analytical Characterization
1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the identification and quantification of 2-methylglutaric acid, particularly in biological samples. For analysis, the carboxylic acid groups are often derivatized (e.g., silylated with BSTFA) to increase volatility.
-
Sample Preparation: Lyophilize the aqueous sample. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and an appropriate solvent (e.g., pyridine). Heat at 60-80 °C for 30-60 minutes.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Employ a temperature gradient, for example, starting at 80 °C and ramping to 280 °C.
-
MS Detection: Use electron ionization (EI) at 70 eV. The resulting fragmentation pattern can be compared to spectral libraries for confirmation. Key fragments for the di-TMS derivative of 2-methylglutaric acid are often observed.[1][2]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural confirmation of the synthesized product.
-
¹H NMR: Spectra are typically recorded in a solvent like D₂O or DMSO-d₆. The spectrum will show characteristic signals for the methyl group (doublet), the methine proton (multiplet), and the methylene (B1212753) protons of the glutaric acid backbone (multiplets).[1][8][10]
-
¹³C NMR: The ¹³C spectrum will show distinct signals for the two carboxyl carbons, the chiral methine carbon, the methyl carbon, and the two backbone methylene carbons, confirming the carbon skeleton of the molecule.[1][7]
References
- 1. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 2-Methylglutaric acid (HMDB0000422) [hmdb.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Methylglutaric acid for synthesis 617-62-9 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101805254A - Simple method for preparing 2-methylglutaric acid - Google Patents [patents.google.com]
- 7. spectrabase.com [spectrabase.com]
- 8. (R)-(+)-2-METHYLGLUTARIC ACID(1115-81-7) 1H NMR spectrum [chemicalbook.com]
- 9. bmse000654 2-methylglutaric Acid at BMRB [bmrb.io]
- 10. (S)-(+)-2-METHYLGLUTARIC ACID(1115-82-8) 1H NMR [m.chemicalbook.com]
- 11. (R)-(+)-2-METHYLGLUTARIC ACID(1115-81-7) 13C NMR spectrum [chemicalbook.com]
- 12. CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-methylglutaric acid function | Sigma-Aldrich [sigmaaldrich.com]
- 16. Showing Compound 2-Methylglutaric acid (FDB022036) - FooDB [foodb.ca]
- 17. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
